1,7-Dioxa-4,10-diazacyclododecane
Overview
Description
Synthesis Analysis
1,7-Dioxa-4,10-diazacyclododecane and its derivatives have been synthesized through various methods. Notably, novel artificial receptors with pendant aminoethyl or guanidinoethyl side arms have been synthesized, displaying significant DNA-binding, cleavage, and cytotoxic activities (Xin Sheng et al., 2007). Another approach involved the efficient synthesis of related compounds using bis-imidazoline and 1,2-dibromoethane, highlighting a streamlined process for creating these cyclic compounds with potential medicinal applications (Phillip S. Athey & G. Kiefer, 2002).
Molecular Structure Analysis
The molecular and crystal structure of 1,7-dioxa-4,10-diazacyclododecane derivatives has been a subject of interest. One study detailed the crystal and molecular structure of its copper(II) dihydrate form, revealing a distorted octahedral environment around the Cu(II) atom, with the macrocyclic ring adopting a significant structural conformation (Z. Urbańczyk-Lipkowska et al., 1988).
Chemical Reactions and Properties
1,7-Dioxa-4,10-diazacyclododecane compounds have demonstrated remarkable chemical reactivity and properties, particularly in binding and cleaving DNA. The synthesized artificial receptors show powerful supercoiled DNA cleavage efficiency, highlighting their potential in biotechnological applications (Xin Sheng et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, contribute to their versatility in various applications. For instance, the crystal structure analysis provides insights into their potential use in designing molecular sensors and drug delivery systems.
Chemical Properties Analysis
The chemical properties, such as reactivity with DNA, metal ion selectivity, and the ability to form complexes with various metals, underline the utility of 1,7-dioxa-4,10-diazacyclododecane derivatives in medicinal chemistry, particularly in the development of new therapeutic agents and imaging contrast agents (Xin Sheng et al., 2007).
Scientific Research Applications
Crystal Structure Analysis : The crystal and molecular structure of cis-1,7-dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate was studied, revealing a distorted octahedral environment around the Cu(II) atom, and the 12-membered ring exhibiting noncrystallographic mm2 symmetry. This research provides insights into the structural aspects of metal coordination in such compounds (Urbańczyk-Lipkowska et al., 1988).
DNA-Binding and Cytotoxic Activity : A study on novel 1,7-dioxa-4,10-diazacyclododecane artificial receptors indicated their strong DNA-binding affinity and supercoiled DNA cleavage efficiency. The cytotoxic activities of these compounds towards murine melanoma B16 cells and human leukemia HL-60 cells were also examined, showing significant potential in cancer therapy (Sheng et al., 2007).
Synthesis and Structural Characterization of Coordination Polymers : Research on coordination polymers with 1,7-dioxa-4,10-diazacyclododecane demonstrated the synthesis of novel compounds with interesting structural and magnetic properties. These findings have implications for materials science and coordination chemistry (Ingram et al., 2013).
Extraction Studies of Complexes : A study focused on the synthesis and extraction properties of a new vic-dioxime ligand containing bis(diazadioxa-12-crown ether) moieties. This work contributes to the understanding of the coordination chemistry of such macrocyclic compounds (Bilgin et al., 2006).
Calcium Binding Selectivity : Investigation into the complexation of alkali and alkaline-earth cations with N-substituted amide derivatives of 1,7-dioxa-4,10-diazacyclododecane showed high stability and selectivity for calcium ions, relevant to biochemical and medicinal applications (Parker et al., 1993).
Conformational Analysis for Ligand Complexation : A study employing quantum chemical methods analyzed the conformations of 1,7-dioxa-4,10-diazacyclododecane and its Li(I) complexes. This research provides valuable information for understanding the macrocyclic effect in ligand complexation (Hannongbua, 1992).
Safety And Hazards
properties
IUPAC Name |
1,7-dioxa-4,10-diazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHXHMUGFXPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183622 | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dioxa-4,10-diazacyclododecane | |
CAS RN |
294-92-8 | |
Record name | 1,7-Dioxa-4,10-diazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10-Dioxa-1,7-diazacyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,10-dioxa-1,7-diazacyclododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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